molecular formula C12H7BrN2 B1281622 2-Bromo-1,10-phenanthroline CAS No. 22426-14-8

2-Bromo-1,10-phenanthroline

Cat. No. B1281622
CAS RN: 22426-14-8
M. Wt: 259.1 g/mol
InChI Key: ZRJUDAZGVGIDLP-UHFFFAOYSA-N
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Description

2-Bromo-1,10-phenanthroline is a brominated derivative of the heterocyclic compound 1,10-phenanthroline. This compound is of interest due to its potential applications in coordination chemistry and its ability to form complexes with various metal ions. The presence of the bromine atom on the phenanthroline moiety can significantly alter the electronic and steric properties of the ligand, which in turn can affect the stability and reactivity of the metal complexes it forms.

Synthesis Analysis

The synthesis of substituted 1,10-phenanthrolines, including brominated derivatives, has been explored through various methods. One approach involves the intramolecular coupling of cis-1,2-di(2-bromo-3-pyridyl)ethenes, which are obtained from the Wittig reaction of 2-bromonicotinaldehydes with phosphonium salts prepared from 2-bromo-3-(bromomethyl)pyridines, yielding up to 75% of the desired product . Another method for the synthesis of dibromides of 1,10-phenanthroline involves the bromination of 1,10-phenanthroline with Br2 in the presence of S2Cl2 and pyridine, leading to various dibrominated products depending on the starting material .

Molecular Structure Analysis

The molecular structure of brominated 1,10-phenanthroline derivatives has been characterized using various techniques, including X-ray crystallography. For instance, the structure of a 1:1 adduct of 3,8-dibromo-4,7-dibutoxy-1,10-phenanthroline with Cu(NO3)2 has been determined, providing insights into the coordination environment and geometry around the metal center . Similarly, the crystal structures of bromo(1,10-phenanthroline-N,N')tris(2-cyanoethyl)phosphinocopper(I) have been elucidated, revealing a distorted tetrahedral geometry around the copper(I) ion .

Chemical Reactions Analysis

Brominated 1,10-phenanthroline derivatives participate in various chemical reactions, particularly in the formation of metal complexes. For example, the five-coordinated gold(III) complex bromodicyano(1,10-phenanthroline)gold(III)–dimethylformamide (1/1) was synthesized by reacting trans-[Au(CN)2Br2]– with 1,10-phenanthroline in water, followed by crystallization . The interaction between 1,10-phenanthroline and KO(t)Bu has been shown to form the 1,10-phenanthroline radical anion, which plays a key role in the activation of aryl bromides by electron transfer .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated 1,10-phenanthroline derivatives are influenced by the presence of the bromine atom and the overall molecular structure. The electronic properties of these compounds have been studied using various spectroscopic techniques, including UV/vis and NMR spectroscopy, which provide information on the electronic transitions and the chemical environment of the protons and carbons in the molecule . The solubility, stability, and reactivity of these compounds can vary significantly depending on the substitution pattern and the nature of the metal ions they are coordinated to.

Scientific Research Applications

Synthesis and Crystal Structure Studies

2-Bromo-1,10-phenanthroline has been utilized in the synthesis of new complexes and the study of their crystal structures. For instance, complexes like bromo(1,10-phenanthroline-N,N′)tris(2-cyanoethyl)phosphinocopper(I) have been synthesized, displaying interesting crystal structures and properties (Al-Fayez et al., 2007). Another study focused on the synthesis of symmetric dibromides of 1,10-phenanthroline, revealing insights into molecular structures and interactions (Saitoh et al., 1997).

Electrochemical Applications

In electrochemistry, 2-Bromo-1,10-phenanthroline has been used to develop a random assembly of microelectrodes. This was achieved by the electrochemical reduction of 5-bromo-1,10-phenanthroline, demonstrating significant advancements in electrode design and functionality (Valencia et al., 2014).

Photophysical and Biological Studies

Research on photophysical properties has been conducted using 2-Bromo-1,10-phenanthroline. A study on pyrrole-containing bromo Re(I) complex with 1,10-phenanthroline demonstrated insights into the effect of pyrrole moiety on photophysical properties, advancing the understanding of luminescence and molecular orbital interactions (Si et al., 2009). Additionally, derivatives of 1,10-phenanthroline, including bromine compounds, have shown potential antitumoral activity, highlighting their importance in medicinal chemistry (Dumitrascu et al., 2009).

Environmental and Material Science

In environmental science, 5-Bromo-2,9-bis(5,6-diphenyl-1,2,4-triazin-3-yl)-1,10-phenanthrolin has been synthesized and evaluated for the selective removal of strontium and cobalt from aqueous solutions, demonstrating its utility in radionuclide remediation (Jang et al., 2019).

Novel Synthesis Approaches

A new approach to the 1,10-phenanthroline core involving 2-Bromo-1,10-phenanthroline has been developed. This approach is significant for constructing the phenanthroline scaffold from pyridine rings, offering a new synthesis route for this important chemical structure (Chelucci et al., 2007).

Safety And Hazards

2-Bromo-1,10-phenanthroline is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Dam. 1 - Skin Irrit. 2. It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

2-bromo-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2/c13-10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJUDAZGVGIDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=CC(=N3)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401310088
Record name 2-Bromo-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,10-phenanthroline

CAS RN

22426-14-8
Record name 2-Bromo-1,10-phenanthroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22426-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a stream of argon, to compound (2) (10 g; 47.6 mmol), phosphorus pentabromide (28 g; 65 mmol) and phosphorus oxybromide (50 g; 174 mmol) were added at room temperature. The reaction temperature was raised to 80° C. and the reaction mixture was stirred for 6 hours. The reaction mixture was cooled in an ice bath, and then poured into ice water. Concentrated aqueous ammonia was added thereto and the resulting mixture was made alkaline. The reaction mixture was extracted with chloroform, and the organic layer thus obtained was washed with water, dried over sodium sulfate, and then evaporated under reduced pressure. The resulting residue was separated and purified by silica gel column chromatography (SiO2, 250 g) (toluene/ethyl acetate=5/1 to 3/1 to 1/1 to ethyl acetate), to give 6.9 g (yield: 94%) of the title compound (7).
Quantity
10 g
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reactant
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28 g
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50 g
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
YX Peng, B Hu, W Huang - Tetrahedron, 2018 - Elsevier
A systematic investigation on the oxidation of unsymmetric bromo-phens is presented herein, where the reaction temperature is found to be the key parameter to generate oxidation or …
Number of citations: 2 www.sciencedirect.com
Y Zhang, JG Wang, W Wang - Crystals, 2019 - mdpi.com
How many strong C−I⋯N halogen bonds can one 1,3,5-trifluoro-2,4,6-triiodobenzene molecule form in a crystal structure? To answer this question, we investigated in detail the …
Number of citations: 6 www.mdpi.com
L Dang, S Huang, A Yin - Zeitschrift für Kristallographie-New Crystal …, 2019 - degruyter.com
Halogen bonds in the crystal structure of 2-bromo-1,10-phenanthroline – 1,4-diiodotetrafluorobenzene (2/1), C30H14Br2F4I2N4 Skip to content Should you have institutional access? Here's how to …
Number of citations: 1 www.degruyter.com
R Smith - 1961
Number of citations: 14
C Quan, J Liu, W Sun, X Cheng - Chemical Papers, 2020 - Springer
It is extremely necessary to detect heavy metals sensitively and selectively, especially the ions that will cause great harm to humans and the environment. This work deals with two …
Number of citations: 6 link.springer.com
B Paul, K Chakrabarti, S Kundu - Dalton Transactions, 2016 - pubs.rsc.org
Considerable differences in reactivity and selectivity for 2-hydroxypyridine (2-HP) derived ruthenium complexes in transfer hydrogenation are described. Bifunctional Ru(II)-(phenpy-OH) …
Number of citations: 65 pubs.rsc.org
S Pandey, T Mandal, SK Mandal - Polyhedron, 2023 - Elsevier
Abstract Design of two new N-enriched N,N,N-tridentate chelating ligands comprising of benz-fused polyazole-based heterocyclic scaffolds in combination with 1,10-phenanthroline …
Number of citations: 2 www.sciencedirect.com
CW Thomas - 2001 - search.proquest.com
INFoRMArion To usERs Page 1 INFoRMArion To usERs This manuscript has been reproduced from the microfilm master. UMl films the text directly from the original or copy submitted. …
Number of citations: 1 search.proquest.com
J Concepción, O Just, AM Leiva, B Loeb… - Inorganic …, 2002 - ACS Publications
NH-Bridged tetradentate ligands were synthesized to achieve stable trans Ru(II) bis(polypyridyl) complexes. The polypyridyl part of the ligand was either symmetric, as in N,N-bis(1,10-…
Number of citations: 16 pubs.acs.org
WW Sun, JK Liu, B Wu - Organic Chemistry Frontiers, 2019 - pubs.rsc.org
1,10-Phenanthroline derivatives are among the most commonly used ligands for organic synthesis. A short sequence for the practical synthesis of polysubstituted unsymmetric 1,10-…
Number of citations: 9 pubs.rsc.org

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